2-Ethyl-3-methylpentanoic acid
CAS No.: 22414-77-3
Cat. No.: VC3822706
Molecular Formula: C8H16O2
Molecular Weight: 144.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 22414-77-3 |
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Molecular Formula | C8H16O2 |
Molecular Weight | 144.21 g/mol |
IUPAC Name | 2-ethyl-3-methylpentanoic acid |
Standard InChI | InChI=1S/C8H16O2/c1-4-6(3)7(5-2)8(9)10/h6-7H,4-5H2,1-3H3,(H,9,10) |
Standard InChI Key | MVNDLBVMQJUQOA-UHFFFAOYSA-N |
SMILES | CCC(C)C(CC)C(=O)O |
Canonical SMILES | CCC(C)C(CC)C(=O)O |
Introduction
Structural and Molecular Characteristics
2-Ethyl-3-methylpentanoic acid features a pentanoic acid backbone substituted with an ethyl group at the second carbon and a methyl group at the third position. This branching pattern significantly influences its reactivity and physical behavior compared to straight-chain carboxylic acids .
Molecular Specifications
The compound’s canonical SMILES string and InChI key confirm its stereochemistry .
Synthesis and Industrial Production
Oxidation of 2-Ethyl-3-methylpentanal
The patent US3415877A details a scalable synthesis method involving the non-catalytic oxidation of 2-ethyl-3-methylpentanal using oxygen or air :
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Reaction Conditions:
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Temperature: -20°C to 60°C
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Pressure: 0–500 psi
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Solvent: Aqueous dispersion (2–4 parts water)
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Yield: 80% under optimized conditions (17–20°C, 30 psi oxygen) .
This method avoids costly catalysts and minimizes byproduct formation, making it industrially viable. The final product is isolated via aqueous caustic extraction and acidification .
Physicochemical Properties
Thermal Stability and Solubility
The compound’s high boiling point (298.3°C) and moderate water solubility arise from intermolecular hydrogen bonding and hydrophobic branching . Its vapor pressure of at 25°C indicates low volatility .
Spectroscopic Data
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IR Spectroscopy: Strong absorption bands at 1700–1720 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (O-H stretch) .
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NMR: Characteristic signals include δ 0.8–1.2 ppm (methyl/ethyl protons) and δ 2.3 ppm (α-carbon protons) .
Chemical Reactivity
As a carboxylic acid, 2-ethyl-3-methylpentanoic acid participates in typical reactions:
Esterification
Reaction with ethanol under acidic conditions yields ethyl 3-methylpentanoate, a flavoring agent used in food and fragrance industries :
This ester derivative (CAS 5870-68-8) has a molecular weight of 144.21 g/mol and a fruity aroma .
Oxidation and Reduction
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Oxidation: Forms ketones or dicarboxylic acids under strong oxidizers like .
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Reduction: Lithium aluminum hydride () reduces the carboxyl group to a primary alcohol .
Industrial and Pharmaceutical Applications
Pharmaceutical Intermediates
The patent highlights its role in synthesizing pharmaceuticals with minimal side products, likely due to its predictable reactivity and purity .
Specialty Chemicals
Used in producing:
Comparison with Structural Analogs
The enhanced thermal stability of 2-ethyl-3-methylpentanoic acid compared to analogs makes it preferable for high-temperature applications .
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